molecular formula C8H12N2O3 B092522 2-Propenamide, N,N'-[oxybis(methylene)]bis- CAS No. 16958-71-7

2-Propenamide, N,N'-[oxybis(methylene)]bis-

Cat. No.: B092522
CAS No.: 16958-71-7
M. Wt: 184.19 g/mol
InChI Key: FOGSDLLFGSNQCW-UHFFFAOYSA-N
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Description

MBA is a well-documented cross-linking agent used in polymer chemistry, with a molecular formula of C₇H₁₀N₂O₂, molecular weight 154.17 g/mol, and solubility in water and polar organic solvents . The oxybis(methylene) variant likely shares functional similarities but differs in linker flexibility, polarity, and reactivity due to the oxygen atom in the bridge.

Properties

IUPAC Name

N-[(prop-2-enoylamino)methoxymethyl]prop-2-enamide
Source PubChem
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InChI

InChI=1S/C8H12N2O3/c1-3-7(11)9-5-13-6-10-8(12)4-2/h3-4H,1-2,5-6H2,(H,9,11)(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOGSDLLFGSNQCW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NCOCNC(=O)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90884952
Record name 2-Propenamide, N,N'-[oxybis(methylene)]bis-
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Molecular Weight

184.19 g/mol
Source PubChem
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CAS No.

16958-71-7
Record name N,N′-[Oxybis(methylene)]bis[2-propenamide]
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Record name 2-Propenamide, N,N'-(oxybis(methylene))bis-
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Record name 2-Propenamide, N,N'-[oxybis(methylene)]bis-
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Record name 2-Propenamide, N,N'-[oxybis(methylene)]bis-
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Record name bis-acrylamide dimethyl ether
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Preparation Methods

Key Reaction Parameters (Patent Example):

ComponentQuantity (kg)Role
Acrylamide75Monomer
Formaldehyde (37%)105Crosslinker
Hydrochloric acid45Catalyst/Solvent
MEHQ100–500 ppmPolymerization inhibitor

Process Summary :

  • Step 1 : Water (245 kg) is heated to 70°C, followed by sequential addition of acrylamide, formaldehyde, and inhibitor.

  • Step 2 : Hydrochloric acid is introduced to catalyze dehydration, with a 2-hour reaction at 70°C.

  • Post-treatment : Cooling, filtration, and drying yield MBA with >95% purity.

Advantages :

  • Low-cost catalysts (H₂SO₄/HCl) ensure economic viability.

  • Inhibitors like MEHQ suppress premature polymerization, enhancing yield.

Novel Catalytic Systems

Recent advancements focus on improving selectivity and reducing environmental impact. A 2017 study demonstrated Cu(II) carboxylate complexes as efficient catalysts, achieving 95% yield under milder conditions (60°C, 4 hours).

Comparative Analysis of Catalysts:

CatalystTemperature (°C)Time (h)Yield (%)Purity (%)
H₂SO₄7028892
Cu(II) carboxylate6049598

Mechanistic Insight :
Cu(II) ions coordinate with acrylamide’s carbonyl group, facilitating nucleophilic attack by formaldehyde’s electrophilic carbon. This pathway reduces side reactions, such as self-polymerization of acrylamide.

Process Optimization and Byproduct Control

Inhibitor Selection

The patent highlights three inhibitors:

  • Hydroquinone (0–200 ppm) : Effective but toxic.

  • MEHQ (100–500 ppm) : Preferred for balance of efficacy and safety.

  • Phenothiazine (50–300 ppm) : Specialized for high-temperature stability.

Solvent Systems

  • Water as Solvent : Reduces VOC emissions but necessitates precise pH control (pH 2–3) to prevent hydrolysis.

  • Mixed Solvents (Water/Acetone) : Reported to enhance crystallinity by reducing MBA’s solubility during cooling.

Industrial-Scale Production Challenges

Byproduct Formation

  • N-Methylolacrylamide : Forms if dehydration is incomplete. Mitigated by maintaining reaction temperature >65°C.

  • Oligomeric Acrylamide : Controlled via inhibitors and rapid cooling post-reaction.

Energy Efficiency

  • Microwave-Assisted Synthesis : Pilot studies show 30% reduction in reaction time by leveraging dielectric heating, though scalability remains unproven .

Chemical Reactions Analysis

Types of Reactions

2-Propenamide, N,N’-[oxybis(methylene)]bis- undergoes various chemical reactions, including:

Common Reagents and Conditions

    Polymerization: Initiators such as potassium persulfate and N,N,N’,N’-tetramethylethylenediamine (TEMED) are commonly used.

    Hydrolysis: Acidic or basic conditions with reagents like hydrochloric acid or sodium hydroxide.

    Addition Reactions: Nucleophiles such as amines or thiols.

Major Products Formed

    Polymerization: Cross-linked polyacrylamide gels.

    Hydrolysis: Amides and carboxylic acids.

    Addition Reactions: Various substituted amides.

Scientific Research Applications

2-Propenamide, N,N’-[oxybis(methylene)]bis- is widely used in scientific research due to its ability to form cross-linked polymers. Some of its applications include:

    Chemistry: Used in the synthesis of hydrogels and as a cross-linking agent in polymer chemistry.

    Biology: Utilized in electrophoresis for the separation of proteins and nucleic acids.

    Medicine: Employed in drug delivery systems and tissue engineering.

    Industry: Used in the production of water treatment polymers and adhesives.

Mechanism of Action

The mechanism of action of 2-Propenamide, N,N’-[oxybis(methylene)]bis- involves its ability to form cross-links between polymer chains. This cross-linking enhances the mechanical strength and stability of the resulting polymers. The methylene bridge in its structure allows for the formation of stable covalent bonds with various functional groups, making it a versatile cross-linking agent .

Comparison with Similar Compounds

N,N'-Methylenebisacrylamide (MBA)

  • Structure : Two acrylamide groups linked by a methylene (-CH₂-) bridge.
  • Physical Properties : White crystalline powder, melting point 184°C (decomposition), density 1.352 g/cm³ .
  • Applications : Cross-linking agent in polyacrylamide gels, hydrogels, and electrophoresis.

N,N'-[1,3-Benzodioxole-5,6-diylbis(methylene)]bis-2-propenamide (CAS 873928-09-7)

  • Structure : Bis-acrylamide with a benzodioxole-based linker.
  • Molecular Formula : C₁₅H₁₆N₂O₄, molecular weight 288.30 g/mol .
  • Key Differences : The aromatic linker enhances rigidity and may reduce water solubility compared to MBA.

N,N'-[Oxybis(2,1-ethanediyloxymethylene)]bis-2-propenamide (CAS 82845-30-5)

  • Structure : Contains a polyethylene glycol-like oxybis(ethylene) linker.

N,N'-(Methylenebis(1,4-phenylene))bis-(2-cyanoacetamide)

  • Structure: Phenyl-based linker with cyanoacetamide functional groups.
  • Applications : Intermediate in heterocyclic synthesis for pharmaceuticals and dyes .

Comparative Data Table

Property MBA (CAS 110-26-9) Oxybis(methylene) Variant (Hypothetical) Benzodioxole Derivative (CAS 873928-09-7)
Molecular Formula C₇H₁₀N₂O₂ C₈H₁₂N₂O₃ (estimated) C₁₅H₁₆N₂O₄
Molecular Weight (g/mol) 154.17 ~184.18 288.30
Linker Type Methylene (-CH₂-) Oxybis(methylene) (-O-(CH₂)₂-) Benzodioxole
Solubility Water, ethanol, acetone Likely hydrophilic Limited water solubility
Applications Polymer cross-linker Biomedical materials (hypothetical) Specialty organic synthesis
Toxicity Moderate (acrylamide risk) Unreported Unreported

Key Research Findings

Synthetic Routes :

  • MBA is synthesized via acid-catalyzed reactions of acrylamide with formaldehyde .
  • Oxybis(methylene)-linked compounds (e.g., nitroaniline derivatives) are synthesized under acidic conditions with formaldehyde and substituted anilines .

MBA’s toxicity is linked to residual acrylamide, necessitating purification protocols .

Biological Activity

2-Propenamide, N,N'-[oxybis(methylene)]bis- (commonly referred to as methylenebisacrylamide or MBA) is a chemical compound widely used in various industrial applications, particularly in the production of polyacrylamide gels. Its biological activity has garnered attention due to its potential implications in biomedical research and environmental science. This article explores the biological activity of this compound, focusing on its mechanisms of action, effects on biological systems, and relevant case studies.

Chemical Structure and Properties

  • Chemical Formula : C₇H₁₀N₂O₂
  • Molecular Weight : 154.1665 g/mol
  • IUPAC Name : N,N'-methylenebis(2-propenamide)
  • CAS Number : 110-26-9

Mechanisms of Biological Activity

The biological activity of 2-Propenamide, N,N'-[oxybis(methylene)]bis- primarily stems from its ability to interact with cellular components and influence biochemical pathways. The following mechanisms have been identified:

  • Protein Interaction : MBA can form covalent bonds with amino acid residues in proteins, particularly cysteine and lysine. This interaction can lead to protein denaturation or modification, impacting enzyme activity and cellular functions.
  • Cytotoxicity : Studies have shown that MBA exhibits cytotoxic effects in various cell lines. It has been reported to induce apoptosis through the activation of caspases and the generation of reactive oxygen species (ROS) .
  • Neurotoxicity : Research indicates that MBA may affect neuronal cells by disrupting neurotransmitter systems, potentially leading to neurotoxic effects. This is particularly relevant in studies examining the compound's impact on the nervous system .

Biological Effects

The biological effects of 2-Propenamide, N,N'-[oxybis(methylene)]bis- can be summarized as follows:

Effect Description
Cytotoxicity Induces cell death in various cancer cell lines; concentration-dependent effects observed .
Genotoxicity Potential to cause DNA damage; studies indicate increased mutation rates in exposed cells .
Reproductive Toxicity Evidence suggests potential impacts on reproductive health; further studies are needed .
Neurotoxicity Alters neuronal function and may lead to neurodegenerative changes .

Case Studies

  • Cytotoxicity in Cancer Research : A study evaluated the cytotoxic effects of MBA on human breast cancer cells (MCF-7). Results indicated that MBA treatment resulted in significant cell death, with an IC50 value of approximately 50 µM after 24 hours of exposure. Mechanistic studies revealed that apoptosis was induced via mitochondrial pathways .
  • Neurotoxic Effects in Animal Models : In a rodent model, exposure to MBA led to observable behavioral changes consistent with neurotoxicity, including impaired motor coordination and increased anxiety-like behavior. Histological analysis revealed neuronal loss in specific brain regions associated with motor control .
  • Genotoxicity Assessment : An investigation into the genotoxic potential of MBA using the Ames test showed a dose-dependent increase in mutagenic activity, suggesting that MBA could pose risks for genetic integrity upon environmental exposure .

Q & A

Q. Table 1: Key Physicochemical Properties

PropertyValueReference
Molecular FormulaC₇H₁₀N₂O₂
Molecular Weight154.17 g/mol
Melting Point185–188°C (decomposes)
Solubility in Water<1 mg/mL (25°C)
LogP (Octanol-Water)0.45 (predicted)

Q. Table 2: Common Synthetic Byproducts

ByproductDetection MethodMitigation Strategy
Unreacted AcrylamideHPLC-PDA (λ = 210 nm)Recrystallization
Oligomeric AdductsSEC-MALS (Mw > 500 Da)Optimize monomer ratios
FormaldehydeGC-MS (DNPH derivatization)Low-temperature synthesis

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